molecular formula C3H4BrNZn B1588188 Bromozinc(1+);propanenitrile CAS No. 312624-26-3

Bromozinc(1+);propanenitrile

Cat. No. B1588188
M. Wt: 199.4 g/mol
InChI Key: CREYONULNRWHIX-UHFFFAOYSA-M
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Description

Bromozinc(1+);propanenitrile is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound is synthesized using a specific method and has been found to have a mechanism of action that makes it useful in various biochemical and physiological studies. In

Scientific Research Applications

Ozone Formation Potential and Environmental Impact

1-Bromo-propane, a replacement for high-end chlorofluorocarbon (HCFC) solvents, has a unique smog formation chemistry due to the presence of bromine. In smog chamber experiments, it initially shows a faster ozone build-up than ethane, but secondary bromine-containing products tend to destroy ozone, suggesting a complex environmental impact (Whitten, Cohen, Myers, & Carter, 2003).

Synthetic Chemistry Applications

Bromozinc compounds have been utilized in various synthetic applications. For instance, the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate provides a facile access to aryldifluorophosphonates, which are of interest in life sciences due to their high reaction efficiency and excellent functional group compatibility (Feng, Chen, & Zhang, 2012).

Metabolism and Environmental Fate Studies

Research on the metabolism of halogenated compounds, including those related to bromozinc(1+);propanenitrile, provides insights into their environmental fate and potential health impacts. For example, studies on the metabolism of 1,3-dibromopropane in rats reveal significant biochemical interactions and potential toxicological pathways (James, Pue, & Richards, 1981).

Herbicide Resistance and Biotechnology

The development of herbicide resistance in transgenic plants through the expression of a bacterial detoxification gene highlights a biotechnological application. A gene encoding a specific nitrilase that converts bromoxynil (a nitrile herbicide) to its primary metabolite was introduced into tobacco plants, conferring resistance to high levels of bromoxynil. This approach demonstrates a successful strategy for enhancing crop resistance to herbicides (Stalker, McBride, & Malyj, 1988).

Drinking Water Safety and Disinfection Byproducts

Studies on halonitromethanes, drinking water disinfection byproducts, include bromonitromethane and its analogs, highlighting their high priority for health effects research. The evaluation of their cytotoxicity and genotoxicity in mammalian cells underscores the importance of assessing the safety and environmental impact of these compounds (Plewa, Wagner, Jazwierska, Richardson, Chen, & Mckague, 2004).

properties

IUPAC Name

bromozinc(1+);propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYONULNRWHIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399399
Record name 2-Cyanoethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromozinc(1+);propanenitrile

CAS RN

312624-26-3
Record name 2-Cyanoethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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